molecular formula C10H9N7O B2743418 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034449-45-9

1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2743418
CAS No.: 2034449-45-9
M. Wt: 243.23
InChI Key: WTKLPHOLXWJOAA-UHFFFAOYSA-N
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Description

1-Methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a 1-methyl-1H-1,2,3-triazole moiety via a carboxamide bridge. This structure combines two nitrogen-rich aromatic systems, which are often associated with bioactivity in medicinal chemistry. The methyl group on the triazole likely enhances metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

1-methyl-N-pyrazolo[1,5-a]pyrimidin-6-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O/c1-16-6-8(14-15-16)10(18)13-7-4-11-9-2-3-12-17(9)5-7/h2-6H,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKLPHOLXWJOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide variety of products depending on the substituents introduced .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is C10H10N6OC_{10}H_{10}N_6O with a molecular weight of approximately 218.23 g/mol. The compound features a triazole ring linked to a pyrazolo[1,5-a]pyrimidine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of different substituents on the pyrazolo[1,5-a]pyrimidine scaffold can enhance their potency and selectivity towards cancer cells .

Antiviral Properties

The pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antiviral properties. Specifically, compounds targeting the polymerase complex of the influenza A virus have shown promising results. The structural modifications in these derivatives can lead to enhanced binding affinities and improved inhibition of viral replication .

Metal-Chelating Properties

The ability of pyrazolo[1,5-a]pyrimidines to chelate metal ions has opened avenues for developing treatments for diseases like cancer and parasitic infections. This property allows for the design of compounds that can interact with metal-dependent enzymes or proteins involved in disease mechanisms .

Fluorescent Probes

Recent advancements have also identified pyrazolo[1,5-a]pyrimidines as suitable candidates for optical applications. Their unique photophysical properties make them valuable as fluorescent probes in biological imaging and diagnostics. Studies have demonstrated their effectiveness as lipid droplet biomarkers in cancer cell lines .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study by Gomha et al., a series of new pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that specific substitutions on the core structure significantly enhanced cytotoxicity compared to standard chemotherapeutics. This study underscores the potential of this compound class in cancer therapy development .

Case Study 2: Antiviral Mechanisms

A comprehensive review on triazolo[1,5-a]pyrimidines highlighted their role in inhibiting viral polymerases. In particular, derivatives containing the pyrazolo framework were shown to disrupt the PA-PB1 interaction essential for influenza virus replication. This mechanism was validated through both in vitro assays and molecular docking studies, providing a clear pathway for further drug development targeting viral infections .

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine Carboxamide Derivatives

N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (C17H14N6O):

  • Structural Differences : Replaces the triazole with a phenyl-substituted pyrazole.
  • Bioactivity: Not explicitly stated, but pyrazolo[1,5-a]pyrimidines are noted as TTK inhibitors in cancer research .
  • Physicochemical Properties : Higher lipophilicity due to the phenyl group compared to the methyl-triazole in the target compound .

6-Bromo-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide (C16H10N7OFClBr):

  • Structural Differences : Incorporates bromine and halogenated benzyl groups, increasing molecular weight (450.65 g/mol vs. ~250–300 g/mol for the target compound).
  • Bioactivity : Halogenation often enhances binding affinity but may reduce solubility .

Triazolo-Pyrimidine Hybrids

2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

  • Synthesis : Prepared via a Biginelli-like reaction, emphasizing the versatility of carboxamide-linked triazolo-pyrimidines .

Physicochemical Properties

Property Target Compound (Estimated) Compound 13a
Molecular Weight ~260–280 g/mol 405.3 g/mol
Solubility Moderate (polar triazole group) Low (lipophilic acetyl and phenyl groups)
Melting Point Not reported 211–212°C

Biological Activity

1-Methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound, incorporating a triazole and carboxamide functional group, enhances its pharmacological properties.

The molecular formula of 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is C10H9N7O with a molecular weight of 243.23 g/mol. Its structure includes:

  • Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities.
  • Triazole group : Enhances interaction with biological targets.
  • Carboxamide functional group : Contributes to solubility and binding affinity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1-Methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamideMDA-MB-231 (breast cancer)29.1
1-Methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamideMCF-7 (breast cancer)15.3

These findings suggest that the compound exhibits selective cytotoxicity towards breast cancer cells.

The anticancer activity is primarily attributed to the inhibition of specific kinases involved in cell growth and survival. For instance, compounds derived from this scaffold have shown potent inhibition of Pim-1 kinase:

ActivityTarget KinaseIC50 (nM)Reference
InhibitionPim-145

This selective inhibition suggests a targeted approach in cancer therapy, minimizing off-target effects.

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial effects. The compound's ability to inhibit bacterial growth has been documented in various studies:

OrganismActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

The mechanism may involve interference with bacterial DNA synthesis or protein function.

Case Studies

A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their biological activities. One notable finding was that compounds with specific substitutions on the triazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions to attach aryl/heteroaryl groups to the pyrazolo[1,5-a]pyrimidine core . Microwave-assisted "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) is also employed for triazole formation, reducing reaction times from hours to minutes . Optimization involves adjusting solvent polarity (DMF or THF), temperature (60–100°C), and catalysts (Pd(PPh₃)₄ for coupling; CuI for click chemistry). Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms functional groups and regiochemistry. ESI-HRMS validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths, angles, and intermolecular interactions. SHELX programs are used for structure solution and refinement, with validation via R-factor (<0.05) and electron density maps .

Advanced Research Questions

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in targeting specific enzymes like DDR1 or CDKs?

  • Methodology :

  • Substituent Modulation : Introduce electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at the pyrimidine C5/C7 positions to assess DDR1 inhibition .
  • Biological Assays : SRB or MTT assays quantify IC₅₀ values against cancer cell lines (e.g., MDA-MB-231). Kinase profiling (e.g., Eurofins KinaseScan) confirms selectivity .
  • Co-crystallization : Determine binding modes with DDR1 (PDB: 4UB) using X-ray crystallography .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology :

  • Orthogonal Assays : Validate antiproliferative effects using both SRB and colony formation assays .
  • Structural Validation : Compare crystallographic data (e.g., torsion angles in SHELXL-refined structures) to rule out conformational discrepancies .
  • Meta-Analysis : Use tools like CalcuSyn to calculate combination index (CI) values for synergy studies, addressing variability in drug combination outcomes .

Q. What computational approaches are utilized to predict the binding modes and inhibitory potential against molecular targets?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding poses to DDR1 (PDB: 4UB). Focus on hydrogen bonds with Lys44 and hydrophobic interactions with Leu66 .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .

Q. What experimental designs are recommended for assessing synergistic effects when combining this compound with other therapeutic agents?

  • Methodology :

  • Dose-Response Matrix : Test serial dilutions (e.g., 0.1–100 µM) of the compound with CDK4/6 inhibitors (e.g., palbociclib) .
  • Synergy Metrics : Calculate CI values via CalcuSyn (CI <1 indicates synergy). Use Bliss independence or Loewe additivity models .
  • Mechanistic Follow-Up : Western blotting for downstream targets (e.g., Rb phosphorylation) confirms pathway modulation .

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